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molecular formula C10H3ClF6N2O6 B6325357 2-(1-Chloro-2,2,2-trifluoroethyl)-5,6-dinitro-2-(trifluoromethyl)-1,3-benzodioxole CAS No. 155734-44-4

2-(1-Chloro-2,2,2-trifluoroethyl)-5,6-dinitro-2-(trifluoromethyl)-1,3-benzodioxole

Cat. No. B6325357
M. Wt: 396.58 g/mol
InChI Key: ASYOAQHLIXIVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420309

Procedure details

352 g of 5-nitro-2-(1-chloro-2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole from Example 28 were taken and a mixture of 250 ml of 100% by weight nitric acid and 350 ml of concentrated sulphuric acid was added. The reaction mixture was stirred for 2 hours at 60° C. After cooling, it was poured into ice-water and extracted with methylene chloride. After washing with sodium hydrogencarbonate solution and drying, the extract was concentrated on a rotary evaporator. The yield was 392 g (91% of theory) and the melting point was 125° C. The NMR spectra showed the following characteristic absorptions: 19F NMR: -68.5 and -81.0 ppm. 1H NMR: 4.86 ppm.
Name
5-nitro-2-(1-chloro-2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole
Quantity
352 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:22]=[CH:21][C:7]2[O:8][C:9]([CH:15]([Cl:20])[C:16]([F:19])([F:18])[F:17])([C:11]([F:14])([F:13])[F:12])[O:10][C:6]=2[CH:5]=1)([O-:3])=[O:2].[N+:23]([O-])([OH:25])=[O:24]>S(=O)(=O)(O)O>[N+:23]([C:22]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]2[O:10][C:9]([CH:15]([Cl:20])[C:16]([F:19])([F:17])[F:18])([C:11]([F:12])([F:13])[F:14])[O:8][C:7]=2[CH:21]=1)([O-:25])=[O:24]

Inputs

Step One
Name
5-nitro-2-(1-chloro-2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole
Quantity
352 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(OC(O2)(C(F)(F)F)C(C(F)(F)F)Cl)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
350 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
After washing with sodium hydrogencarbonate solution
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC2=C(OC(O2)(C(F)(F)F)C(C(F)(F)F)Cl)C=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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